
Magnesium iodide (pyridin-4-yl)methanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium iodide (pyridin-4-yl)methanide (1/1/1) is a chemical compound that combines magnesium iodide with a pyridin-4-yl methanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium iodide (pyridin-4-yl)methanide can be synthesized through the reaction of magnesium iodide with pyridin-4-yl methanide. The reaction typically involves the use of anhydrous conditions to prevent the formation of hydrates. One common method involves the reaction of magnesium metal with iodine in the presence of pyridin-4-yl methanide under an inert atmosphere .
Industrial Production Methods
Industrial production of magnesium iodide (pyridin-4-yl)methanide may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium iodide (pyridin-4-yl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and iodine.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The pyridin-4-yl methanide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide and iodine, while substitution reactions may produce various substituted pyridin-4-yl methanide derivatives .
Wissenschaftliche Forschungsanwendungen
Magnesium iodide (pyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium iodide (pyridin-4-yl)methanide involves its interaction with various molecular targets. The magnesium ion can coordinate with different ligands, while the pyridin-4-yl methanide group can participate in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium chloride (pyridin-4-yl)methanide
- Magnesium bromide (pyridin-4-yl)methanide
- Magnesium fluoride (pyridin-4-yl)methanide
Uniqueness
Magnesium iodide (pyridin-4-yl)methanide is unique due to the presence of iodine, which imparts distinct chemical properties compared to its chloride, bromide, and fluoride counterparts. The iodine atom can participate in specific reactions that are not possible with other halides, making this compound valuable for certain applications .
Eigenschaften
CAS-Nummer |
65093-01-8 |
|---|---|
Molekularformel |
C6H6IMgN |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
magnesium;4-methylidenepyridin-1-ide;iodide |
InChI |
InChI=1S/C6H6N.HI.Mg/c1-6-2-4-7-5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GHRJAWTXEICTSB-UHFFFAOYSA-M |
Kanonische SMILES |
C=C1C=C[N-]C=C1.[Mg+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




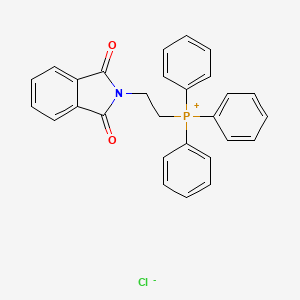

![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

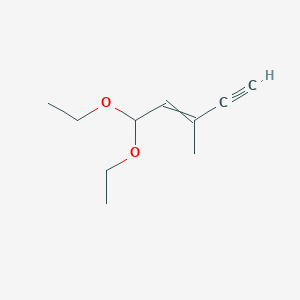
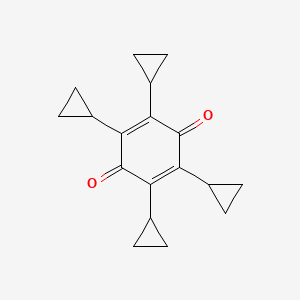
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
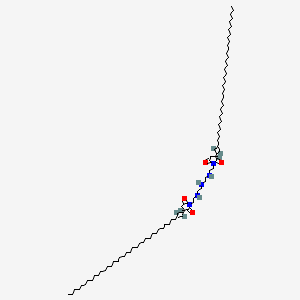
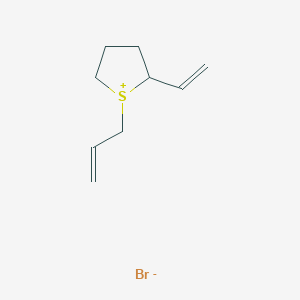

![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
